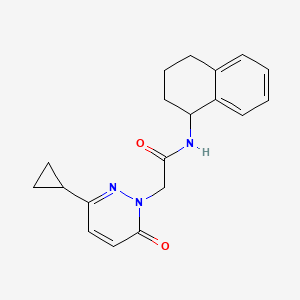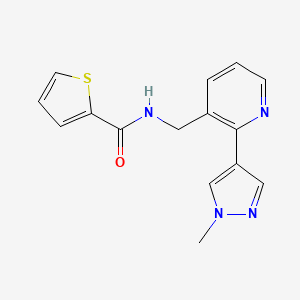
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that falls within the pyridazinone class. It has shown potential in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from basic organic molecules. One common synthetic route might involve:
Synthesis of the pyridazinone core through condensation reactions involving suitable precursors.
Incorporation of the cyclopropyl group into the pyridazinone structure via cyclopropanation reactions.
Attachment of the tetrahydronaphthalenyl moiety through amide bond formation using acylation reactions. The specific reagents, catalysts, and conditions used in these steps would vary depending on the desired yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of such complex molecules often leverages continuous flow processes and large-scale reactors to optimize yields and reduce costs. Industrial methods also focus on minimizing the use of hazardous reagents and maximizing atom economy.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and modifying its biological activity.
Reduction: Reduction reactions can affect the pyridazinone and naphthalenyl moieties, potentially leading to the formation of more stable derivatives.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromates under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The products formed depend on the nature of the reactions. Oxidation might yield quinones or other oxidized derivatives. Reduction could lead to the formation of dihydro or fully reduced compounds. Substitution reactions would produce a variety of substituted derivatives with potentially diverse biological activities.
Applications De Recherche Scientifique
The unique structure of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide makes it valuable in several fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for potential therapeutic properties such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Can be used in the development of new materials or as a catalyst in specific industrial processes.
Mécanisme D'action
This compound exerts its effects through several potential mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Depending on its specific structure, it might modulate signal transduction pathways, influence gene expression, or affect metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(cyclohexyl)acetamide
Highlighting Uniqueness
The presence of the cyclopropyl group in 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide introduces significant strain and rigidity into the molecule, which can enhance its binding affinity to certain biological targets and potentially increase its specificity and potency compared to similar compounds.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(12-22-19(24)11-10-16(21-22)14-8-9-14)20-17-7-3-5-13-4-1-2-6-15(13)17/h1-2,4,6,10-11,14,17H,3,5,7-9,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVAJMPHCQDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate](/img/structure/B2894985.png)

![4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2894987.png)



![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2894994.png)

![1,4-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B2895002.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)
